Positional Isomerism: Regiochemical Differentiation from the 2-Arylthiazol-4-ylmethyl Series (CAS 1346418-35-6)
CAS 133767-51-8 is the 4-arylthiazol-2-ylmethyl regioisomer, whereas CAS 1346418-35-6 is the 2-arylthiazol-4-ylmethyl regioisomer. In the latter series, compound 8b (the 4-chlorophenyl congener of CAS 1346418-35-6) demonstrated 33–100% protection in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice [1]. No equivalent in vivo data exist for CAS 133767-51-8. The regiochemical swap relocates the triazolylmethyl moiety from the thiazole C-4 to C-2 position, altering the spatial relationship between the 1,2,4-triazole nitrogen lone pairs and the chlorophenyl ring, which computational modeling predicts to affect hydrogen-bond acceptor geometry and target-site complementarity.
| Evidence Dimension | Anticonvulsant activity in murine seizure models (PTZ and MES) |
|---|---|
| Target Compound Data | No published in vivo anticonvulsant data available for CAS 133767-51-8 |
| Comparator Or Baseline | CAS 1346418-35-6 (compound 8b): 33–100% seizure protection in PTZ and MES models at tested doses |
| Quantified Difference | Data unavailable for target compound; activity of comparator cannot be assumed transferable |
| Conditions | In vivo: maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice; Ahangar et al., 2011 [1] |
Why This Matters
This evidence gap means CAS 133767-51-8 offers a distinct, unexplored chemical space for CNS drug discovery where the 4-arylthiazol-2-ylmethyl scaffold may exhibit divergent pharmacology from the anticonvulsant 2-aryl series—justifying its procurement for novel SAR exploration.
- [1] Ahangar N, Ayati A, Alipour E, Pashapour A, Foroumadi A, Emami S. 1-[(2-Arylthiazol-4-yl)methyl]azoles as a New Class of Anticonvulsants: Design, Synthesis, In vivo Screening, and In silico Drug-like Properties. Chem Biol Drug Des. 2011;78(5):844–852. doi:10.1111/j.1747-0285.2011.01211.x. View Source
